molecular formula C19H15N9O4 B14948929 5-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14948929
M. Wt: 433.4 g/mol
InChI Key: IZLYILYYUVYXEX-UHFFFAOYSA-N
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Description

5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound featuring a benzodioxole moiety, a tetraazole ring, and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. The benzodioxole moiety can be synthesized via an esterification reaction of 3,4-(methylenedioxy)phenylacetic acid . The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives . The final compound is obtained by coupling these intermediates under specific conditions, such as using a Pd-catalyzed C-N cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, dihydrotriazole derivatives from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to tubulin, thereby inhibiting microtubule polymerization and causing cell cycle arrest at the S phase. This leads to apoptosis in cancer cells .

Properties

Molecular Formula

C19H15N9O4

Molecular Weight

433.4 g/mol

IUPAC Name

5-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]amino]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C19H15N9O4/c20-17(30)16-19(25-28(23-16)12-4-2-1-3-5-12)21-15(29)9-27-24-18(22-26-27)11-6-7-13-14(8-11)32-10-31-13/h1-8H,9-10H2,(H2,20,30)(H,21,25,29)

InChI Key

IZLYILYYUVYXEX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NC4=NN(N=C4C(=O)N)C5=CC=CC=C5

Origin of Product

United States

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